molecular formula C23H22N4S2 B11502787 7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11502787
M. Wt: 418.6 g/mol
InChI Key: XNHXZYDFKKKWQE-UHFFFAOYSA-N
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Description

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of azepane and diphenyl groups further enhances its chemical versatility and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with benzaldehyde derivatives to form intermediate compounds, which are then cyclized with appropriate reagents to yield the final thiazolopyrimidine structure . Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or vanadium oxide .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Techniques such as microwave irradiation and the use of green solvents are explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolopyrimidines .

Scientific Research Applications

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting cell proliferation . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(azepan-1-yl)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to the presence of the azepane ring and diphenyl groups, which confer distinct chemical and biological properties. Its ability to act as a topoisomerase I inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C23H22N4S2

Molecular Weight

418.6 g/mol

IUPAC Name

7-(azepan-1-yl)-3,5-diphenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H22N4S2/c28-23-27(18-13-7-4-8-14-18)22-19(29-23)21(26-15-9-1-2-10-16-26)24-20(25-22)17-11-5-3-6-12-17/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

XNHXZYDFKKKWQE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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